(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)methyl acetate
Overview
Description
(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)methyl acetate is an organic compound with the molecular formula C12H20O2. It is a bicyclic ester derived from acetic acid and is known for its unique structural features, which include a bicycloheptane framework with two methyl groups at the 3-position and an acetate ester at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Dimethylbicyclo(2.2.1)hept-2-yl)methyl acetate typically involves the esterification of (3,3-Dimethylbicyclo(2.2.1)hept-2-yl)methanol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to drive the reaction to completion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method enhances efficiency and yield while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)methyl acetate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield (3,3-Dimethylbicyclo(2.2.1)hept-2-yl)methanol and acetic acid.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses dilute hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products
Hydrolysis: (3,3-Dimethylbicyclo(2.2.1)hept-2-yl)methanol and acetic acid.
Oxidation: Corresponding carboxylic acids or ketones.
Substitution: Various substituted esters or ethers depending on the nucleophile used.
Scientific Research Applications
(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)methyl acetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed ester hydrolysis.
Medicine: It may serve as a precursor for the synthesis of pharmaceuticals.
Industry: The compound is used in the manufacture of fragrances and flavorings due to its pleasant odor.
Mechanism of Action
The mechanism of action of (3,3-Dimethylbicyclo(2.2.1)hept-2-yl)methyl acetate involves its interaction with various molecular targets depending on the context of its use. For example, in enzymatic hydrolysis, the ester bond is cleaved by esterases, resulting in the formation of (3,3-Dimethylbicyclo(2.2.1)hept-2-yl)methanol and acetic acid. The molecular pathways involved in its oxidation or substitution reactions depend on the specific reagents and conditions used.
Comparison with Similar Compounds
Similar Compounds
(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)methanol: The alcohol counterpart of the acetate ester.
(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)acetic acid: The carboxylic acid derivative.
(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)methyl chloride: The chloride derivative used in substitution reactions.
Uniqueness
(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)methyl acetate is unique due to its bicyclic structure and the presence of an acetate ester, which imparts distinct chemical reactivity and physical properties. Its structural features make it a valuable intermediate in organic synthesis and industrial applications.
Properties
IUPAC Name |
(3,3-dimethyl-2-bicyclo[2.2.1]heptanyl)methyl acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O2/c1-8(13)14-7-11-9-4-5-10(6-9)12(11,2)3/h9-11H,4-7H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDGJJTDGFXXYEW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C2CCC(C2)C1(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501005888 | |
Record name | (3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)methyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501005888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85392-38-7 | |
Record name | Bicyclo[2.2.1]heptane-2-methanol, 3,3-dimethyl-, 2-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85392-38-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3,3-Dimethylbicyclo(2.2.1)hept-2-yl)methyl acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085392387 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)methyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501005888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3,3-dimethylbicyclo[2.2.1]hept-2-yl)methyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.078.970 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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